molecular formula C10H21NO2 B1596042 Cyclohexyldiethanolamine CAS No. 4500-29-2

Cyclohexyldiethanolamine

Cat. No. B1596042
CAS RN: 4500-29-2
M. Wt: 187.28 g/mol
InChI Key: HHPDFYDITNAMAM-UHFFFAOYSA-N
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Description

Cyclohexyldiethanolamine (CHDA) is an organic compound with the molecular formula C10H21NO2 . It belongs to the class of ethanolamines and is a viscous, clear, and nearly colorless liquid that has a faint odor. It is also known as 2- (cyclohexyldiethanolamino) ethanol, CHDAE, or simply CHDA.


Synthesis Analysis

CHDA can be synthesized by the reaction of cyclohexanone with diethanolamine in the presence of an acid catalyst.


Molecular Structure Analysis

The molecular formula of Cyclohexyldiethanolamine is C10H21NO2 . Its average mass is 187.279 Da and its monoisotopic mass is 187.157227 Da .


Physical And Chemical Properties Analysis

Cyclohexyldiethanolamine has a molecular weight of 187.27900 and a density of 1.05g/cm3 . It has a boiling point of 342.9ºC at 760mmHg . The compound is colorless to slightly yellow .

Scientific Research Applications

Analytical Profiling and Biological Matrix Analysis

Cyclohexyldiethanolamine, as part of the arylcyclohexylamine class, has been the focus of analytical studies. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods were developed for the analysis of these compounds in biological matrices like blood, urine, and vitreous humor, highlighting the importance of Cyclohexyldiethanolamine in toxicological and forensic investigations (De Paoli et al., 2013).

Industrial Applications and Environmental Impact

The industrial applications and environmental impacts of Cyclohexyldiethanolamine-related compounds have been explored in various studies. For instance, Zhou et al. (2018) focused on a strain of Acinetobacter sp. that can degrade cyclohexylamine, a compound related to Cyclohexyldiethanolamine, suggesting its potential use in environmental bioremediation (Zhou et al., 2018). Additionally, research by Groenewold et al. (1996) has shown that Cyclohexylamine, a structurally similar compound, is a common indoor air contaminant that strongly adsorbs to aluminosilicate surfaces, indicating its relevance in environmental and indoor air quality studies (Groenewold et al., 1996).

Chemical Analysis and Extraction Techniques

Sorouraddin et al. (2017) developed a new method using cyclohexylamine for the extraction and preconcentration of heavy metal cations in aqueous samples. This highlights the role of Cyclohexyldiethanolamine and its related compounds in improving analytical methodologies for environmental monitoring (Sorouraddin et al., 2017).

Pharmaceutical and Medicinal Chemistry

Cyclohexyldiethanolamine and its derivatives have been investigated in the field of medicinalchemistry. Vandevoorde et al. (2003) identified derivatives of N-palmitoylethanolamine, including cyclohexyl hexadecanoate, as selective inhibitors of "N-palmitoylethanolamine hydrolase." This discovery sheds light on the potential pharmaceutical applications of Cyclohexyldiethanolamine and related compounds in developing new therapeutic agents (Vandevoorde et al., 2003).

Polymer Chemistry and Material Science

The role of Cyclohexyldiethanolamine in polymer chemistry is illustrated by Spychaj et al. (2004), who examined tertiary alkanolamines, including N-cyclohexyldiethanolamine, as solvolytic agents for poly(ethylene terephthalate). Their research evaluated the resultant products as epoxy resin hardeners, demonstrating the compound's application in material science and industrial chemistry (Spychaj et al., 2004).

Photochemistry and Photocatalysis

Araki et al. (2020) investigated the use of cyclohexylamine in photochemical reactions, specifically in the titanium(IV) oxide photocatalyzed ring hydrogenation of aniline to cyclohexylamine. This study is significant for understanding the photochemical applications of Cyclohexyldiethanolamine and related compounds in sustainable chemistry and industrial processes (Araki et al., 2020).

Safety and Hazards

Cyclohexyldiethanolamine is harmful if swallowed and causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Cyclohexyldiethanolamine, also known as Abbomeen E-2, is a chemical compound with the molecular formula C10H21NO2 . Despite its widespread use in various industries, detailed information about its mechanism of action and pharmacokinetics is not readily available. This article aims to provide a comprehensive overview of the potential mechanisms of action of Cyclohexyldiethanolamine, although it should be noted that these are hypothetical and based on the properties of similar compounds.

Biochemical Pathways

Without specific research on Cyclohexyldiethanolamine, it’s challenging to definitively state which biochemical pathways it affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell growth . The downstream effects of these interactions can vary widely and may result in changes to cellular function or behavior.

Pharmacokinetics

Based on its chemical properties, it is likely to be soluble in water , which could influence its absorption and distribution within the body. Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body and the compound’s chemical stability .

Action Environment

The action, efficacy, and stability of Cyclohexyldiethanolamine can be influenced by various environmental factors. These include the pH of the environment, the presence of other chemicals, and temperature . For example, changes in pH could potentially affect the compound’s solubility and therefore its ability to interact with its targets.

properties

IUPAC Name

2-[cyclohexyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPDFYDITNAMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063499
Record name Ethanol, 2,2'-(cyclohexylimino)bis-
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2,2'-(cyclohexylimino)bis-
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Product Name

Ethanol, 2,2'-(cyclohexylimino)bis-

CAS RN

4500-29-2
Record name 2,2′-(Cyclohexylimino)bis[ethanol]
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Record name N-Cyclohexyldiethanolamine
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Record name Cyclohexyldiethanolamine
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Record name Ethanol, 2,2'-(cyclohexylimino)bis-
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Record name Ethanol, 2,2'-(cyclohexylimino)bis-
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Record name 2,2'-(cyclohexylimino)bisethanol
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Record name N-CYCLOHEXYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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